molecular formula C18H34O2 B077471 cis-13-Octadecenoic acid CAS No. 13126-39-1

cis-13-Octadecenoic acid

Cat. No. B077471
CAS RN: 13126-39-1
M. Wt: 282.5 g/mol
InChI Key: BDLLSHRIFPDGQB-WAYWQWQTSA-N
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Description

Cis-13-Octadecenoic acid is a specific isomer of octadecenoic acid, which is a type of unsaturated fatty acid. Its structure and properties have been studied in the context of synthesis, molecular behavior, chemical reactions, and both physical and chemical properties.

Synthesis Analysis

Synthesis of cis-13-Octadecenoic acid and its isomers involves various chemical methods. For instance, the synthesis of cis- and trans-octadecenoic acids has been achieved through methods ensuring clear structural identification, highlighting the chemical versatility and reactivity of these compounds (Fusari, Greenlee, & Brown, 1951).

Molecular Structure Analysis

The molecular structure of cis-13-Octadecenoic acid and related compounds has been thoroughly analyzed, including studies on their diastereomeric forms and how molecular structure influences their physical and chemical properties (Van Os Cornelis P.A et al., 1982).

Chemical Reactions and Properties

Research into the chemical reactions of cis-13-Octadecenoic acid has revealed its involvement in various biochemical processes, including the formation of complex reaction products with other compounds. These studies also explore the stereospecificity and source of hydrogen in the biohydrogenation of unsaturated fatty acids (Rosenfeld & Tove, 1971).

Physical Properties Analysis

The physical properties of cis-13-Octadecenoic acid, such as melting points and spectral features, are crucial for its identification and characterization. These properties vary significantly among the cis- and trans-isomers and are influenced by the position of the unsaturation in the fatty acid chain (Gunstone & Ismail, 1967).

Chemical Properties Analysis

The chemical properties of cis-13-Octadecenoic acid, including its reactivity and interactions with other molecules, have been extensively studied. Research has shown that the configuration and position of the double bond significantly affect its chemical behavior and interaction with enzymes in biological systems (Kemp, Lander, & Gunstone, 1984).

Scientific Research Applications

  • Biohydrogenation and Stereospecificity : The biohydrogenation of fatty acids like cis-13-Octadecenoic acid by microorganisms results in the formation of other fatty acid isomers. This process is stereospecific and involves the addition of hydrogen and hydride ions, which could have implications for understanding fatty acid metabolism and its applications in food science and microbiology (Rosenfeld & Tove, 1971).

  • Absorption and Distribution in Human Plasma Lipids : A study comparing the absorption and distribution of cis- and trans-13-Octadecenoic acid in human plasma lipids found that these fatty acids are selectively excluded from plasma lipids compared to cis-9-Octadecenoic acid. This selective absorption could be relevant for nutritional science and the study of lipid metabolism (Emken et al., 1983).

  • Hydroxy Fatty Acid Production : A specific strain of lactic acid bacteria was found to be capable of converting linoleic acid to hydroxy fatty acids, including 13-hydroxy-cis-9-Octadecenoic acid. This finding is significant for the production of polymer substrates and functional foods, highlighting the potential of microbial processes in producing valuable fatty acid derivatives (Takeuchi et al., 2013).

  • Oxidation and Metabolism Studies : Various studies have looked into the oxidation and metabolism of cis-13-Octadecenoic acid and related compounds, revealing complex biochemical pathways. These studies contribute to a better understanding of lipid oxidation mechanisms, which are crucial in fields like food science, biochemistry, and pharmacology (Dix & Marnett, 1985).

  • Structural Analysis and Synthesis : Research into the structural analysis and synthesis of fatty acids, including cis-13-Octadecenoic acid, provides insights into their chemical properties. This information is vital for the development of industrial applications such as in the production of bio-based materials and chemicals (Van Os Cornelis et al., 1982).

Safety And Hazards

Cis-13-Octadecenoic acid is not for human or veterinary use . More specific safety and hazard information is not provided in the retrieved sources.

properties

IUPAC Name

(Z)-octadec-13-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6H,2-4,7-17H2,1H3,(H,19,20)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLLSHRIFPDGQB-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301312948
Record name cis-13-Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (Z)-13-Octadecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

cis-13-Octadecenoic acid

CAS RN

13126-39-1
Record name cis-13-Octadecenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13126-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name cis-13-Octadecenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301312948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (13Z)-octadec-13-enoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (Z)-13-Octadecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

26.5 - 27 °C
Record name (Z)-13-Octadecenoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041480
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
578
Citations
EA Emken, RO Adlof, WK Rohwedder… - Journal of Lipid Research, 1983 - Elsevier
… The absorption and distribution of deuterated trans- and cis-13-octadecenoic acid (13t-18:1 and 13c-18:1) in plasma lipids were compared to deuterated cis-9-octadecenoic acid (9c-18:…
Number of citations: 44 www.sciencedirect.com
MT Boniface, OE Ngozi, YP Eiza… - Int. J. Adv. Res …, 2020 - researchgate.net
In this study, we investigated the anti-ulcer activity of the aqueous extract of Lophira lanceolata Leaves (LLAE) in albino rats using indomethacin-induced ulcer model. Preliminary …
Number of citations: 1 www.researchgate.net
JM Storkson, Y Park, ME Cook, MW Pariza - Nutrition research, 2005 - Elsevier
… ; t11-18:1, trans-11 octadecenoic acid; t12-18:1, trans-12 octadecenoic acid; t13-18:1, trans-13 octadecenoic acid; c9-18:1, cis-9 octadecenoic acid; c13-18:1, cis-13 octadecenoic acid; …
Number of citations: 37 www.sciencedirect.com
F Juliannah - South Asian Research Journal of Natural …, 2023 - asian.go4sending.com
… cis-vaccenic acid (9.2 %), cis-13-octadecenoic acid (7.1 %) and nhexadecanoic acid (4.1 %)… presence of 39 detectable compounds, including cis-13-octadecenoic acid (14.7 %), ethyl …
Number of citations: 3 asian.go4sending.com
AS Ogbuagu, IU Nwali, SN Ezem… - … Society of Nigeria, 2021 - journals.chemsociety.org.ng
The seed powder of Dacryodes edulis were extracted using n-hexane, ethyl acetate and methanol by the cold maceration method. The crude Methanol and ethyl acetate extracts were …
Number of citations: 2 journals.chemsociety.org.ng
OE Afieroho, L Lawson… - Malaysian Journal of …, 2019 - pdfs.semanticscholar.org
This study investigated the triterpenoids and fatty acid derivatives, and the in vitro growth inhibitory effect against clinical strains of Mycobacteria tuberculosis of the stem bark of Ximenia …
Number of citations: 3 pdfs.semanticscholar.org
II Anekwe, CI Chikwendu, ES Amadi… - International Journal of …, 2023 - ajol.info
… Among the identified bioactive components, Cis-13octadecenoic acid, methyl ester, Cis- … Cis-13-Octadecenoic acid, methyl ester possesses anti-inflammatory activity (Diab et al., …
Number of citations: 0 www.ajol.info
KDW Al-Jibouri, AS Sardar… - Journal of Global Pharma …, 2009 - academia.edu
The current study is a comparative chemotaxonomical study of five species species belonging to the genus Scabiosa L. from Dipsacaceae (Caprifoliaceae), wildly grown in Iraq which …
Number of citations: 3 www.academia.edu
ON IIochi, AN Chuemere - International …, 2020 - openj.edwiserinternational.com
Hydromethanolic extracts of Nigeria variety of unripe Musa sapientum peel and pulp were subjected to phytonutrient gas chromatography-mass spectrometry (GC-MS) investigation and …
Number of citations: 2 openj.edwiserinternational.com
A Shibahara, K Yamamoto, T Nakayama… - Journal of the American …, 1987 - Springer
… Although cis-13-octadecenoic acid was detected in some samples by capillary GC (cf. Fig. 1} and GC-MS analyses, the content of this acid {0.0-0.9%) was much lower than that of cis-…
Number of citations: 34 link.springer.com

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